2-Chlor-1H-Indol

Übersicht

Beschreibung

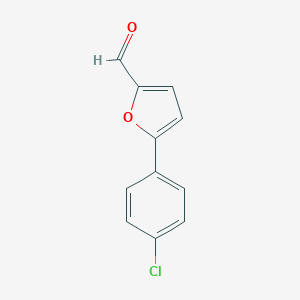

2-Chloro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them crucial in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

2-Chloro-1H-indole has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

2-Chloro-1H-indole, also known as 2-Chloroindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions can lead to a variety of effects, depending on the specific derivative and target involved.

Biochemical Pathways

Indole and its derivatives are known to play a significant role in various biochemical pathways . They are involved in the synthesis of many natural compounds, such as tryptophan . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1H-indole. For instance, indole and its derivatives produced by intestinal anaerobes have been implicated as a major factor in odor nuisance and livestock pollution . .

Biochemische Analyse

Biochemical Properties

2-Chloro-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-chloro-1H-indole can act as a substrate or inhibitor for certain cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . Additionally, it may interact with proteins involved in signal transduction pathways, altering their conformation and activity. These interactions can lead to changes in cellular processes and metabolic pathways, highlighting the compound’s significance in biochemical studies.

Cellular Effects

The effects of 2-chloro-1H-indole on cells are diverse and depend on the cell type and context. In some cell types, 2-chloro-1H-indole can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may influence the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, 2-chloro-1H-indole can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects can result in altered cell proliferation, differentiation, and survival, making 2-chloro-1H-indole a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, 2-chloro-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors, enzymes, and transcription factors, modulating their activity. For instance, 2-chloro-1H-indole may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis . Alternatively, it can activate or repress transcription factors, leading to changes in gene expression. These molecular interactions underpin the compound’s ability to influence cellular and biochemical processes.

Temporal Effects in Laboratory Settings

The effects of 2-chloro-1H-indole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-chloro-1H-indole can be relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-chloro-1H-indole can result in cumulative effects on cells, such as changes in gene expression and metabolic activity, which are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of 2-chloro-1H-indole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, 2-chloro-1H-indole can exhibit toxic or adverse effects, including cellular damage, organ dysfunction, and systemic toxicity. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies and potential therapeutic applications.

Metabolic Pathways

2-Chloro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or dechlorinated metabolites . These metabolic transformations can alter the compound’s biological activity and toxicity. Additionally, 2-chloro-1H-indole may influence metabolic flux and metabolite levels in cells, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-chloro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-chloro-1H-indole may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity, determining its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2-chloro-1H-indole is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, 2-chloro-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-1H-indole can be synthesized through several methods. One common approach involves the cyclization of o-chloroaniline with ethyl glyoxylate under acidic conditions, followed by dehydrogenation . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes o-iodoaniline and internal alkynes .

Industrial Production Methods: Industrial production of 2-chloro-1H-indole often employs large-scale synthesis techniques, such as the Buchwald-Hartwig amination and C-H activation reactions. These methods are efficient and scalable, making them suitable for producing significant quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature.

Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Electrophilic Substitution: Products include brominated or nitrated indole derivatives.

Nucleophilic Substitution: Products include substituted indoles with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.

Vergleich Mit ähnlichen Verbindungen

1H-Indole: The parent compound without the chlorine substitution.

3-Chloro-1H-indole: A similar compound with the chlorine atom at the third position.

5-Chloro-1H-indole: Another derivative with the chlorine atom at the fifth position.

Comparison: 2-Chloro-1H-indole is unique due to the position of the chlorine atom, which significantly influences its chemical reactivity and biological activity. Compared to 1H-indole, the chlorine substitution enhances its electrophilic and nucleophilic substitution reactions.

Eigenschaften

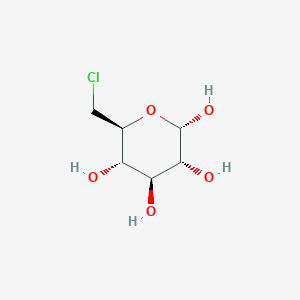

IUPAC Name |

2-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZHNVUMFPGVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloroindole?

A1: 2-Chloroindole has a molecular formula of C8H6ClN and a molecular weight of 151.6 g/mol.

Q2: Are there any notable spectroscopic data for 2-chloroindole?

A2: While specific spectroscopic data is not extensively detailed within the provided research, 2-chloroindole derivatives have been characterized using various methods, including: * IR spectroscopy: Provides information about the functional groups present in the molecule, such as C-Cl and N-H stretching vibrations. [, , , , ]* NMR spectroscopy (1H and 13C): Offers detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. [, , , , ]* Mass spectrometry: Determines the molecular weight and fragmentation pattern of the compound. [, , , , ]

Q3: What are some common synthetic approaches for 2-chloroindole and its derivatives?

A3: Several methods have been explored for the synthesis of 2-chloroindoles, including:

- Vilsmeier-Haack reaction: This method uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate indoles at the C3 position. Subsequent reactions can introduce the chlorine atom at the C2 position. [, , , , , ]

- Cyclization reactions: Various cyclization strategies starting from substituted anilines or other precursors have been developed. [, , , , , ]

- Photochemical reactions: Photocyclization of suitable precursors like (2-chloro-1H-indol-3-yl)-N-arylacetamides has proven effective in synthesizing specific 2-chloroindole derivatives like paullone and kenpaullone. []

- Transition-metal-catalyzed reactions: Palladium-catalyzed amidation of 3-acetyl-2-chloroindoles followed by a Vilsmeier-Haack reaction has been reported for the synthesis of α-carboline derivatives. [, ]

Q4: What are some notable reactions of 2-chloroindole?

A4: 2-chloroindole serves as a versatile building block for synthesizing various heterocyclic compounds. Some important reactions include:

- Nucleophilic substitution: The chlorine atom at the C2 position can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to give diverse 2-substituted indole derivatives. [, , , , , ]

- Photochemical annulations: 2-Chloroindole-3-carbaldehydes undergo photochemical annulations with styrenes to produce benzo[c]carbazoles. []

- N-heterocyclic carbene (NHC)-catalyzed reactions: 2-Chloro-1H-indole-3-carboaldehydes participate in NHC-catalyzed domino ring-opening/redox amidation/cyclization reactions with formylcyclopropane 1,1-diesters to construct a 6-5-6 tricyclic hydropyrido[1,2-a]indole skeleton. []

Q5: What are the potential biological applications of 2-chloroindole derivatives?

A5: Research suggests that 2-chloroindole derivatives possess various biological activities, making them promising candidates for drug development:

- Anti-inflammatory activity: Early studies investigated 2-chloroindole-3-carboxylic acid derivatives for their anti-inflammatory properties, comparing their efficacy to indomethacin in the carrageenin rat edema model. [, ]

- Antiviral activity: Thiosemicarbazones of N-substituted 2-chloroindole-3-aldehydes demonstrated activity against RNA viruses (parainfluenza type 3) and DNA viruses (vaccinia virus). [, ]

- Anticancer activity: Certain N-(2-arylindol-7-yl)benzenesulfonamide derivatives, structurally related to 2-chloroindole, display promising antitumor activity by inhibiting microtubule polymerization. []

Q6: How does the structure of 2-chloroindole relate to its biological activity?

A6: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 2-chloroindole scaffold affect its biological activity.

- Substitution at the indole nitrogen: Introducing different substituents at the indole nitrogen can significantly influence the compound's activity. For example, N-alkylation of 2-chloroindole-3-carboxaldehyde thiosemicarbazones has been shown to impact their antiviral activity against vaccinia virus. []

- Substitution at the C3 position: Modifying the C3 position with various functional groups like carboxylic acid, aldehyde, or acetyl groups can alter the compound's pharmacological profile. [, , , ]

- Substitution on the aromatic ring: Adding substituents to the aromatic ring can modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

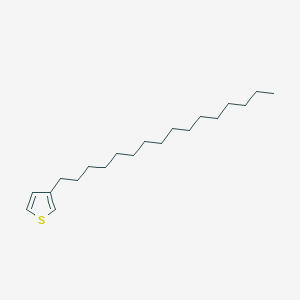

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)